4-Nonylphenol

Description

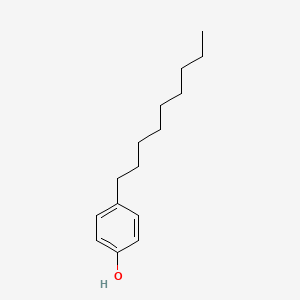

Environmental pollutant arising from the degradation of nonionic surfactants in sewage Nonoxynol-9, one of the APEs, is used as a surfactant in cleaning and cosmetic products, and as a spermicide in contraceptives. Nonylphenol is an organic compound of the wider family of alkylphenols. It is a product of industrial synthesis formed during the alkylation process of phenols, particularly in the synthesis of polyethoxylate detergents. Because of their man-made origins, nonylphenols are classified as xenobiotics. In nonylphenols, a hydrocarbon chain of nine carbon atoms is attached to the phenol ring in either the ortho (2), meta (3), or para (4) position, with the most common ring isomers being ortho or para (e.g. figure 1 para-nonylphenol). Moreover, the alkyl chains can exist as either linear n-alkyl chains, or complex branched chains. Nonylphenol is commonly obtained as a mixture of isomers, and is thus usually found as a pale yellow liquid at room temperature with a freezing point of -10°C and a boiling point of 295-320°C. However, pure isomers of nonylphenol crystallize readily at room temperatures and for example, para-n-nonylphenol, forms white crystals at room temperature. Nonylphenol, and a related compound tert-octylphenol, were first detected as an air pollutant in New York City and New Jersey, probably due to its evaporation from the Hudson river and other smaller rivers in the region that routinely receive municipal wastewaters. It is possible that the atmosphere is a destructive sink for nonylphenol as it is probably reactive with atmospheric radicals and/or is photoactive.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033836 | |

| Record name | 4-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow viscous liquid; [HSDB] White crystalline solid; [MSDSonline], Solid | |

| Record name | 4-Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

317 °C, Pale-yellow, viscous liquid; slight phenolic odor. Specific gravity: 0.950 at 20 °C/20 °C. BP: 293 °C. FP: -10 °C (sets to glass below this temperature). Viscosity: 563 cP at 20 °C... Insoluble in water; soluble in most organic solvents /Nonylphenol, 25154-52-3/ | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7 mg/L at 25 °C, Insoluble in water, Soluble in benzene, carbon tetrachloride, heptane, 0.007 mg/mL at 25 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.950 g/cu cm at 20 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000818 [mmHg], 0.109 Pa at 25 °C /8.18X10-4 mm Hg/ | |

| Record name | 4-Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, yellow liquid | |

CAS No. |

104-40-5, 68081-86-7 | |

| Record name | 4-Nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, nonyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 °C, 41 - 42.5 °C | |

| Record name | 4-Nonylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nonylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Nonylphenol synthesis and structural isomers

An In-depth Technical Guide on the Synthesis and Structural Isomers of 4-Nonylphenol (B119669)

For Researchers, Scientists, and Drug Development Professionals

This compound (4-NP) is a significant industrial chemical primarily used in the production of nonylphenol ethoxylates, antioxidants, and other specialty chemicals.[1] Due to its complex isomeric nature and its classification as an endocrine-disrupting chemical, a thorough understanding of its synthesis and the characteristics of its various isomers is crucial for researchers in environmental science, toxicology, and drug development.[2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, details the formation and variety of its structural isomers, and presents key quantitative data and experimental methodologies.

Synthesis of this compound

The industrial production of this compound is predominantly achieved through the acid-catalyzed alkylation of phenol (B47542) with a mixture of nonenes.[4][5] This process, a type of Friedel-Crafts alkylation, results in a complex mixture of nonylphenol isomers, with the nonyl group attached to the phenol ring at various positions and with different branching structures.[5][6]

Precursors and Catalysts

-

Phenol: The aromatic substrate for the alkylation reaction.

-

Nonene: The alkylating agent. Typically, a mixture of branched nonene isomers, often derived from the trimerization of propylene (B89431), is used.[7] This is a key factor contributing to the complexity of the final product mixture.

-

Catalysts: A variety of acid catalysts are employed to facilitate the reaction. These include:

-

Solid Acid Catalysts: Sulfonated styrene/divinylbenzene copolymer resins (ion exchange resins) are commonly used in industrial processes.[7]

-

Liquid Acid Catalysts: Concentrated sulfuric acid is a traditional catalyst for this reaction.[8]

-

Ionic Liquids: Alkaline ionic liquids have been explored as a more environmentally friendly alternative.[8]

-

Reaction Mechanism and Isomer Formation

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nonene is first protonated by the acid catalyst to form a carbocation. This carbocation then acts as an electrophile and attacks the electron-rich phenol ring. The substitution can occur at the ortho, meta, or para positions relative to the hydroxyl group.[4][6] However, the para-substituted isomer (this compound) is the major product, typically comprising over 90% of the mixture. The ortho-substituted isomers are formed to a lesser extent, while the meta-isomers are generally not significant.[6][9]

The use of a branched nonene mixture leads to the formation of a multitude of structural isomers of the nonyl group itself. Technical nonylphenol is a complex mixture of over 100 different isomers.[10] Branched this compound, in particular, has 211 possible structural isomers.[11][12]

Structural Isomers of Nonylphenol

The term "nonylphenol" typically refers to a mixture of isomers. The complexity of this mixture arises from two main factors: the point of attachment of the nonyl group to the phenol ring and the isomeric structure of the nonyl group itself.

Positional Isomerism

The nonyl group can be attached to the phenol ring at three different positions:

-

para-Nonylphenol (4-NP): The nonyl group is at the para position (position 4) relative to the hydroxyl group. This is the most predominant isomer in technical mixtures.

-

ortho-Nonylphenol (2-NP): The nonyl group is at the ortho position (position 2). These isomers are present in smaller amounts.

-

meta-Nonylphenol (3-NP): The nonyl group is at the meta position (position 3). These are generally minor components.[6]

Alkyl Chain Isomerism

The nine-carbon alkyl (nonyl) group can exist as a linear chain or as various branched structures. Since propylene trimer is a common source for the nonene used in synthesis, the resulting nonyl group is typically highly branched.[7] This branching leads to a vast number of possible structural isomers. For example, some identified isomers in technical mixtures include 4-(3',5'-dimethyl-3'-heptyl)phenol and 4-(3',6'-dimethyl-3'-heptyl)phenol.[13] The specific isomer profile can vary between different commercial nonylphenol products.[10]

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and isomeric composition of this compound.

| Parameter | Value | Reference |

| Synthesis Yield (Industrial Process) | ||

| This compound Yield (based on propylene trimer) | 92% of theoretical | [7] |

| Phenol Conversion | 57% | [7] |

| Propylene Trimer Conversion | 95% | [7] |

| Isomer Distribution in Technical Nonylphenol | ||

| para-Isomers | >90% | |

| ortho-Isomers | <10% | |

| Estrogenic Potency of Selected Isomers | ||

| 4-(1,1-dimethyl-2-ethyl-pentyl)-phenol (NP7) | Highest estrogenic activity among tested isomers | [14] |

| 4-(3',5'-dimethyl-3'-heptyl)phenol (p353-NP) | Same relative potency as the technical p-NP mixture | [13][15] |

| 4-(2',6'-dimethyl-2'-heptyl)phenol (p262-NP) | Weak estrogen receptor agonist | [13][15] |

| 4-(2'-methyl-2'-octyl)phenol (p22-NP) | Weak estrogen receptor agonist | [13][15] |

| 4-n-nonylphenol (linear) | Weak estrogen receptor agonist | [15] |

Experimental Protocols

Laboratory Synthesis of this compound

This protocol is a representative method based on literature descriptions.[7][8]

Materials:

-

Phenol

-

Propylene trimer (or a mixture of nonenes)

-

Sulfonated styrene/divinylbenzene copolymer resin (acidic ion exchange resin), dehydrated

-

Three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser

Procedure:

-

In a three-necked flask, prepare a suspension of phenol and the dehydrated ion exchange resin.

-

Heat the mixture to 120°C with constant stirring (e.g., 500 rpm).[7]

-

Slowly add the propylene trimer dropwise to the reaction mixture over a period of several hours.

-

After the addition is complete, continue stirring the mixture at 120°C for an additional 1-3 hours to ensure complete reaction.[8]

-

Cool the reaction mixture to room temperature.

-

Filter the suspension to remove the ion exchange resin catalyst.

-

The resulting liquid contains the nonylphenol mixture, unreacted phenol, and nonene.

-

Subject the mixture to fractional distillation under reduced pressure to separate the this compound from the unreacted starting materials and byproducts. The boiling point of this compound is reported as 175°-180°C at 27 millibars.[7]

Isomer Analysis

The complex mixture of nonylphenol isomers can be analyzed using high-resolution analytical techniques.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying the various isomers.[16][17] A long capillary column (e.g., 100 m) can be used to achieve good separation of the isomers.[16]

-

High-Performance Liquid Chromatography (HPLC): Can be used for the separation and purification of specific isomers or isomer groups.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of purified isomers.[16][19]

Visualizations

Synthesis Pathway of this compound

Caption: General synthesis pathway for this compound via acid-catalyzed alkylation of phenol with nonene.

Relationship of this compound Isomers

Caption: Hierarchical relationship of isomers within a technical nonylphenol mixture.

Biological Implications and Estrogenic Activity

This compound is classified as a xenoestrogen, meaning it can mimic the effects of estrogen in the body.[2] This endocrine-disrupting activity is a significant concern for environmental and human health.[3] Research has shown that the estrogenic potency of nonylphenol varies significantly among its different isomers.[13][15] For instance, some branched isomers exhibit higher estrogenic activity than the linear isomer, while others are significantly less potent.[13][15] This highlights the importance of isomer-specific analysis when assessing the biological effects of nonylphenol exposure. The interaction of this compound with estrogen receptors can disrupt normal hormonal signaling pathways.[2]

References

- 1. equilex.com [equilex.com]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. NONYLPHENOL - Ataman Kimya [atamanchemicals.com]

- 5. Nonylphenol - Wikipedia [en.wikipedia.org]

- 6. This compound | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]

- 9. The Environmental Estrogen, Nonylphenol, Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Contribution to the structural elucidation of 10 isomers of technical p-nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isolation, purification and determination of 4-n-nonylphenol and 4-tert-octylphenol in aqueous and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Syntheses and estrogenic activity of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nonylphenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylphenol (B119669) (4-NP) encompasses a group of organic compounds characterized by a phenol (B47542) ring substituted with a nine-carbon alkyl chain at the fourth position. Commercially, 4-NP is produced as a complex mixture of isomers, primarily with branched nonyl groups, through the acid-catalyzed alkylation of phenol with nonene.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound isomers, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to support research and development activities. The properties of the technical mixture often differ from those of individual isomers, a critical consideration for toxicological and environmental fate studies.

Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for understanding their environmental distribution, bioavailability, and potential for bioaccumulation. These properties are highly dependent on the specific isomeric structure, particularly the branching of the nonyl chain. The following tables summarize key quantitative data for the technical mixture of 4-NP and the linear isomer, 4-n-nonylphenol. Data for specific branched isomers is sparse, but available information is included.

Table 1: General and Physical Properties of this compound

| Property | Technical Mixture of this compound | 4-n-Nonylphenol |

| CAS Number | 84852-15-3[1] | 104-40-5[1] |

| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O |

| Molar Mass | 220.35 g/mol | 220.35 g/mol |

| Appearance | Pale yellow, viscous liquid[1] | White crystalline solid |

| Melting Point | -8 to 2 °C[1] | 43 to 46 °C |

| Boiling Point | 293 to 297 °C[1] | 127 to 130 °C (at 27 mmHg) |

| Density | 0.953 g/cm³ | 0.937 g/cm³ |

| Refractive Index | Not widely reported | 1.511 (at 20°C) |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Technical Mixture of this compound | 4-n-Nonylphenol |

| Water Solubility | 6 mg/L (at pH 7)[1] | Sparingly soluble (0.020 g/L at 25°C) |

| Vapor Pressure | 0.000818 mmHg | Not widely reported |

| Henry's Law Constant | 3.4 x 10⁻⁵ atm·m³/mol | Not widely reported |

| Octanol-Water Partition Coefficient (log Kow) | 5.76 | Not widely reported |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the characterization of chemical substances. The following sections detail the methodologies for key experiments, largely based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Melting Point/Melting Range Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs. For pure substances, this is a sharp point, while for mixtures and impure substances, it occurs over a range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is then sealed at one end. The sample is compacted by tapping the tube.

-

Apparatus: A melting point apparatus with a heated metal block or a liquid bath is used. The apparatus must have a calibrated thermometer or a digital temperature sensor.

-

Heating: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the completion of melting. The range between these two temperatures is the melting range.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Ebulliometer Method

-

Apparatus: An ebulliometer, a device that measures the boiling point of a liquid by creating an equilibrium between the liquid and vapor phases, is used. It is equipped with a condenser and a precise temperature measuring device.

-

Procedure: The liquid sample is placed in the ebulliometer and heated. The temperature of the boiling liquid is continuously monitored.

-

Equilibrium: The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading, is recorded as the boiling point. Pressure corrections may be necessary if the atmospheric pressure is not at standard conditions.

Water Solubility Determination (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a given temperature.

Methodology: Shake-Flask Method

-

Preparation: A supersaturated solution of the 4-NP isomer is prepared in deionized water in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand to allow any undissolved material to settle. Centrifugation may be used to aid separation.

-

Analysis: A sample of the clear aqueous phase is carefully removed and the concentration of the dissolved 4-NP isomer is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: Static Method

-

Apparatus: A sample of the substance is placed in a thermostatted container connected to a pressure measuring device.

-

Degassing: The sample is degassed to remove any dissolved air.

-

Equilibration: The container is heated to the desired temperature, and the system is allowed to reach equilibrium.

-

Measurement: The pressure inside the container, which is the vapor pressure of the substance at that temperature, is measured. This is repeated at several temperatures to establish a vapor pressure curve.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 117)

The octanol-water partition coefficient (Kow) is a measure of the lipophilicity of a substance, representing the ratio of its concentration in octanol (B41247) to its concentration in water at equilibrium.

Methodology: HPLC Method

-

Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its log Kow.

-

Calibration: A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of retention time versus log Kow.

-

Sample Analysis: The 4-NP isomer is injected into the same HPLC system under identical conditions.

-

Calculation: The retention time of the isomer is used to determine its log Kow by interpolation from the calibration curve.

Isomer Synthesis and Analysis

The vast number of possible this compound isomers necessitates robust methods for their synthesis and separation to study the properties of individual isomers.

Synthesis of Branched this compound Isomers

A common method for the synthesis of specific branched 4-NP isomers is the Friedel-Crafts alkylation of phenol with a specific tertiary nonanol or nonene in the presence of an acid catalyst.

Example: Synthesis of 4-(3',6'-dimethyl-3'-heptyl)phenol

-

Reactant Preparation: Synthesis of the specific alkylating agent, such as 3,6-dimethylheptan-3-ol.

-

Alkylation: The alcohol is reacted with phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid. The reaction is typically carried out at a controlled temperature to favor para-substitution.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified, often by column chromatography, to isolate the desired isomer.

Analytical Separation and Identification of Isomers

Due to the structural similarity of the isomers, their separation and identification require high-resolution analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. Different isomers will have slightly different retention times on the GC column, and their mass spectra can provide information about their fragmentation patterns, aiding in structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can also be used to separate 4-NP isomers.

Conclusion

The physicochemical properties of this compound are complex and highly dependent on the isomeric composition. This guide has summarized the available quantitative data for the technical mixture and key isomers, and has provided an overview of the standard experimental protocols for their determination. For researchers, scientists, and drug development professionals, a thorough understanding of these properties and the methods used to measure them is essential for accurate risk assessment, environmental modeling, and the development of safe and effective products. Further research into the properties of a wider range of individual isomers is crucial for a more complete understanding of this important class of compounds.

References

4-Nonylphenol: A Technical Guide to its Function as a Xenoestrogen and Endocrine Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nonylphenol (B119669) (4-NP), a persistent environmental contaminant, is a well-documented xenoestrogen and endocrine-disrupting chemical (EDC). Arising from the degradation of nonylphenol ethoxylates used in numerous industrial and consumer products, 4-NP poses a significant risk to wildlife and human health.[1] Its structural similarity to estradiol (B170435) allows it to interact with estrogen receptors (ERs), thereby mimicking or antagonizing the actions of endogenous estrogens. This interaction triggers a cascade of molecular events that can disrupt normal endocrine function, leading to adverse effects on reproductive, developmental, neurological, and immune systems.[1][2] This technical guide provides an in-depth overview of the mechanisms of 4-NP's endocrine-disrupting activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Physicochemical Properties and Environmental Fate

This compound is a complex mixture of isomers, with 4-NP being the most common commercial form.[2] It is a viscous, straw-colored liquid with low water solubility and a high octanol-water partition coefficient (log Kow of 4.48), indicating its lipophilic nature and tendency to bioaccumulate in organisms.[2] In the environment, 4-NP is persistent, particularly in anaerobic sediments, with a half-life that can exceed 60 years.[1] Its primary route of entry into aquatic ecosystems is through wastewater treatment plant effluents.[2]

Xenoestrogenic and Endocrine-Disrupting Mechanisms

The endocrine-disrupting effects of 4-NP are multifaceted, primarily stemming from its ability to interact with nuclear hormone receptors.

Estrogenic Activity

4-NP is a well-established estrogen receptor agonist, binding to both ERα and ERβ, albeit with a lower affinity than the endogenous hormone 17β-estradiol (E2).[2] This binding initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated ER dimer then binds to estrogen response elements (EREs) in the promoter regions of target genes, modulating their transcription.[1] This can lead to the inappropriate expression of estrogen-responsive genes, disrupting normal physiological processes.

Anti-androgenic Activity

In addition to its estrogenic effects, 4-NP exhibits anti-androgenic properties. It can act as an antagonist to the androgen receptor (AR), inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][4] This antagonism can interfere with male reproductive development and function. Studies have shown that 4-NP can inhibit androgen-induced AR transcriptional activity.[3][4]

Effects on Thyroid Hormone Signaling

Evidence suggests that 4-NP can also disrupt the thyroid hormone system. It has been shown to act as an antagonist of thyroid hormone receptors (TRs), potentially interfering with the metabolic and developmental roles of thyroid hormones.[5] Perinatal exposure to 4-NP in rats has been linked to decreased serum levels of free triiodothyronine (FT3) and free thyroxine (FT4) in male offspring, along with structural changes in the thyroid gland.[6][7]

Other Endocrine-Disrupting Mechanisms

4-NP has been shown to interfere with the synthesis and metabolism of steroid hormones by altering the expression of key steroidogenic enzymes.[8] It can also induce cellular stress, including oxidative stress and endoplasmic reticulum stress, which can further disrupt cellular signaling and contribute to its toxicity.[1]

Quantitative Data on Endocrine Disruption

The following tables summarize key quantitative data from various in vitro and in vivo studies on the endocrine-disrupting effects of 4-NP.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Assay Type | Receptor | Test System | Relative Binding Affinity (RBA) % (E2 = 100%) | IC50 / EC50 | Reference |

| Competitive Binding | ERα | Rat Uterine Cytosol | 0.035 - 0.037 | IC50: 4.00 x 10⁻⁷ M - 4.40 x 10⁻⁷ M | [1] |

| Competitive Binding | ER | Rainbow Trout | 0.005 | - | |

| Cell-Free Assay | ERβ | - | Lower than ERα | - | |

| Intact Cell Assay (MCF-7) | ER | Human Breast Cancer Cells | 0.026 (in serum-free medium) | - | [9] |

| Intact Cell Assay (MCF-7) | ER | Human Breast Cancer Cells | 0.0039 (in adult serum) | - | [9] |

Table 2: In Vitro Estrogenic and Anti-Androgenic Activity of this compound

| Assay Type | Endpoint | Test System | Concentration | Effect | Reference |

| Yeast Estrogen Screen (YES) | β-galactosidase activity | Recombinant S. cerevisiae | - | Estrogenic | |

| MCF-7 Cell Proliferation (E-SCREEN) | Cell Proliferation | Human Breast Cancer Cells | - | Proliferative | |

| Reporter Gene Assay | ERα activation | Neuroblastoma SH-SY5Y cells | EC50: 0.58 ± 0.25 µmol/L | Increased ERα activity | |

| Androgen Receptor Reporter Gene Assay | AR antagonism | CV-1 cells | IC50: (2.02 ± 0.90) x 10⁻⁵ M | Anti-androgenic | [10] |

| Competitive Androgen Binding Assay | [³H]DHT binding to AR | HeLa cells | ~5 nM | 30% inhibition | [3][4] |

Table 3: In Vivo Effects of this compound on Endocrine Endpoints

| Species | Endpoint | Exposure Details | Effect | Reference |

| Chinese sturgeon (Acipenser sinensis) | Vitellogenin (VTG) mRNA induction | 100 mg/kg/week for 3 weeks (injection) | 4.51 ± 1.68 (VTG/β-actin ratio) | [2] |

| Atlantic salmon (Salmo salar) | Luteinizing Hormone β (LHβ) mRNA | 50 and 125 mg/kg BW (single injection) | Up to 6-fold induction in females | [11] |

| Male Rats | Serum Testosterone | 30, 90, 270 mg/(kg·d) for 28 days (gavage) | Increased | [12] |

| Male Rats | Serum Estrone (E1) | 30, 90, 270 mg/(kg·d) for 28 days (gavage) | Increased | [12] |

| Male Rats (F1 generation) | Serum Free Triiodothyronine (FT3) | 25, 50, 100 mg/kg/day to dams (gestational/lactational) | Decreased | [6] |

| Male Rats (F1 generation) | Serum Free Thyroxine (FT4) | 25, 50, 100 mg/kg/day to dams (gestational/lactational) | Decreased | [6] |

Table 4: Effects of this compound on Gene Expression

| Gene | Test System | Exposure Details | Fold Change | Reference |

| pS2 | MCF-7 cells | - | Upregulated | |

| Cyclin D1 | Neuroblastoma SH-SY5Y cells | - | Upregulated | |

| Gonadal aromatase (CYP19a1a) | Testes of Heteropneustes fossilis | 64 µg/L and 160 µg/L for 30-60 days | Upregulated | |

| 3-beta-hydroxysteroid dehydrogenase (3-β HSD) | Testes of Heteropneustes fossilis | 64 µg/L and 160 µg/L for 30-60 days | Downregulated |

Key Signaling Pathways

The following diagrams illustrate the primary signaling pathways disrupted by this compound.

Experimental Protocols

This section provides detailed methodologies for key assays used to assess the endocrine-disrupting potential of this compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.

-

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Test compound (this compound)

-

Unlabeled 17β-estradiol (for standard curve)

-

Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare rat uterine cytosol from ovariectomized rats.

-

In assay tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [³H]-E2, and varying concentrations of the test compound (4-NP) or unlabeled E2.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Add HAP slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound ligand.

-

Add scintillation cocktail to the pellets and measure radioactivity using a scintillation counter.

-

Plot the percentage of [³H]-E2 binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2).

-

Calculate the Relative Binding Affinity (RBA) as: (IC50 of E2 / IC50 of 4-NP) x 100.

-

Yeast Estrogen Screen (YES) Assay

This reporter gene assay utilizes genetically modified yeast (Saccharomyces cerevisiae) to screen for estrogenic activity.

-

Materials:

-

Recombinant yeast strain expressing the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) under the control of EREs.

-

Yeast growth medium.

-

Test compound (this compound).

-

17β-estradiol (positive control).

-

Chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and controls in a 96-well plate.

-

Add the prepared yeast culture to each well.

-

Incubate the plates at 30°C for a specified period (e.g., 48-72 hours) to allow for cell growth and reporter gene expression.

-

Measure the optical density (OD) to assess cell growth.

-

Add the chromogenic substrate and incubate until a color change is observed in the positive control wells.

-

Measure the absorbance at the appropriate wavelength to quantify the reporter enzyme activity.

-

A positive response (color change) indicates that the test compound has activated the estrogen receptor.

-

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

-

Materials:

-

MCF-7 cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Hormone-free medium (phenol red-free medium with charcoal-stripped FBS).

-

Test compound (this compound).

-

17β-estradiol (positive control).

-

96-well cell culture plates.

-

Cell viability/proliferation reagent (e.g., MTT, WST-1).

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to attach.

-

Replace the growth medium with hormone-free medium to deprive the cells of estrogens.

-

After a period of hormone deprivation, treat the cells with various concentrations of the test compound or controls.

-

Incubate the cells for a period of 4-6 days to allow for cell proliferation.

-

Add a cell viability reagent and measure the absorbance according to the manufacturer's instructions.

-

An increase in cell number compared to the negative control indicates an estrogenic effect.

-

Conclusion

This compound is a potent endocrine disruptor with well-characterized xenoestrogenic and anti-androgenic activities, as well as the potential to interfere with thyroid hormone signaling. Its ability to interact with multiple nuclear hormone receptors underscores the complexity of its toxicological profile. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working to understand and mitigate the risks associated with 4-NP exposure. Continued research is essential to fully elucidate the long-term health consequences of exposure to this ubiquitous environmental contaminant and to develop effective strategies for its regulation and remediation.

References

- 1. This compound reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disturbing Effects of Chronic Low-dose this compound exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Antiandrogenic effects of bisphenol A and nonylphenol on the function of androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonylphenol and Cetyl Alcohol Polyethoxylates Disrupt Thyroid Hormone Receptor Signaling to Disrupt Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of nonylphenol exposure on basic growth, development, and thyroid tissue structure in F1 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of nonylphenol exposure on basic growth, development, and thyroid tissue structure in F1 male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bisphenol A Impairs Follicle Growth, Inhibits Steroidogenesis, and Downregulates Rate-Limiting Enzymes in the Estradiol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound on gene expression of pituitary hormones in juvenile Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

4-Nonylphenol: A Technical Guide to Its Environmental Sources, Fate, and Analysis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylphenol (B119669) (4-NP), a member of the alkylphenol family, is a synthetic organic compound of significant environmental concern.[1] It primarily originates from the degradation of nonylphenol ethoxylates (NPEOs), a group of non-ionic surfactants extensively used in a wide array of industrial, agricultural, and household products, including detergents, paints, pesticides, and plastics.[2][3] Due to its persistence, bioaccumulative potential, and endocrine-disrupting properties, 4-NP is a subject of extensive research and regulatory scrutiny worldwide.[4][5] This technical guide provides a comprehensive overview of the environmental sources, fate, and analytical methodologies for this compound, tailored for professionals in research and development.

Environmental Sources

The primary route of 4-NP entry into the environment is through the discharge of treated and untreated wastewater.[4] Nonylphenol ethoxylates in industrial and domestic wastewater are biodegraded in wastewater treatment plants (WWTPs) into more persistent and often more toxic metabolites, including 4-NP.[2][4]

Major sources of this compound include:

-

Industrial Effluents: A significant source of NPEOs and subsequently 4-NP are industries such as textile manufacturing, pulp and paper processing, and the production of plastics and pesticides.[6]

-

Wastewater Treatment Plants (WWTPs): While WWTPs are designed to treat wastewater, the biological processes can lead to the formation of 4-NP from NPEOs.[7] The resulting sewage sludge can have high concentrations of 4-NP.[7][8]

-

Agricultural Runoff: The use of certain pesticides and adjuvants containing NPEOs in agriculture contributes to the contamination of soil and surface waters with 4-NP through runoff.

-

Domestic Wastewater: Everyday household products like laundry detergents, cleaning agents, and personal care products containing NPEOs contribute to the load of these compounds in municipal wastewater.[1]

Environmental Fate and Transport

The environmental fate of 4-NP is governed by its physicochemical properties, including low water solubility and a high octanol-water partition coefficient (log Kow), which indicates its tendency to associate with organic matter and lipids.[9]

Key aspects of its environmental fate include:

-

Persistence and Degradation: 4-NP is resistant to biodegradation, particularly under anaerobic conditions. Its half-life can vary significantly depending on the environmental matrix, ranging from a few days in some soils to over 60 years in sediments.[2] Photodegradation in the presence of sunlight can occur in surface waters, but this process is generally slow.[2]

-

Sorption to Soil and Sediment: Due to its hydrophobic nature, 4-NP strongly adsorbs to soil and sediment particles, leading to its accumulation in these compartments.[4] This makes sediments a significant long-term sink and a potential secondary source of 4-NP in aquatic environments.

-

Bioaccumulation and Biomagnification: 4-NP has a high potential for bioaccumulation in aquatic organisms, including algae, invertebrates, and fish.[9] It can accumulate in fatty tissues, and there is evidence of biomagnification, where its concentration increases at higher trophic levels in the food web.[10]

Quantitative Data on Environmental Concentrations

The concentration of this compound in the environment varies widely depending on the proximity to pollution sources and the environmental compartment. The following tables summarize reported concentrations in river water, sediment, and sewage sludge, as well as its half-life and bioconcentration factors.

Table 1: Concentration of this compound in River Water

| Location | Concentration Range (ng/L) | Reference |

| German Rivers | 28 - 1220 | [11] |

| Rivers flowing into Lake Biwa, Japan | 110 - 3080 | [12] |

| Ganga and Varuna Rivers, India | 12,400 - 16,290 | [13] |

| Kaveri, Vellar, and Tamiraparini Rivers, India | Not Detected - 2200 | [14] |

| Creeks in Korea | 320 - 875,000 | [15] |

| Ialomiţa River, Romania | 80 - 370 | [16] |

| General River Waters | up to 4,100 | [2] |

Table 2: Concentration of this compound in Sediment

| Location | Concentration Range (ng/g dry weight) | Reference |

| Gulf of Gdańsk, Poland | 1 - 61 | [17] |

| Sediments near various US outfalls | up to 14,100 | [18] |

| Caspian Sea Coast, Iran | 16.41 - 174.48 | [19] |

| Kaohsiung Harbor, Taiwan | up to 101,000 | [20] |

| Lake Shihwa, Korea | 29,300 - 230,000 (ng/g TOC) | [15] |

| General Sediments | up to 1,000,000 | [2] |

| Dongjiang River, China | up to 3,088 | [21] |

Table 3: Concentration of this compound in Sewage Sludge

| Location | Concentration Range (mg/kg dry weight) | Reference |

| Polish WWTPs | < 1 | [22] |

| Toronto and vicinity STPs | up to 100 | [8] |

| Various WWTPs | 0.45 - 2.53 | [23] |

| Ankara, Turkey | 0.0055 - 0.0195 | [24] |

Table 4: Half-life of this compound

| Environmental Matrix | Half-life | Reference |

| Soil (biosolids amended) | 16 - 23 days | [25][26] |

| Soil (general) | 1.4 days | [27] |

| Sediment | > 60 years | [2] |

| General Environment | A few days to almost one hundred days | [28] |

Table 5: Bioconcentration Factor (BCF) of this compound in Fish

| Fish Species | Bioconcentration Factor (BCF) | Reference |

| Killifish (Oryzias latipes) | 167 ± 23 | [6] |

| Ayu fish (Plecoglossus altivelis) | 21 ± 15 | [6] |

| Various fish from rivers flowing into Lake Biwa | 15 - 31 | [12] |

| Salmon | 282 | [12] |

Experimental Protocols for Analysis

Accurate quantification of 4-NP in environmental samples is crucial for assessing its environmental risk. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) are the most commonly employed analytical techniques.

Protocol 1: Analysis of this compound in Water by GC-MS

This protocol is a synthesized methodology based on established practices for the analysis of 4-NP in water samples.[3][4]

1. Sample Collection and Preservation:

-

Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

-

To prevent biological degradation, acidify the samples to a pH < 2 with sulfuric acid.

-

Store samples at 4°C and extract within 7 days.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then deionized water through it.

-

Pass a known volume of the water sample (e.g., 1 L) through the conditioned cartridge at a flow rate of approximately 10 mL/min.

-

After sample loading, wash the cartridge with deionized water to remove interfering polar compounds.

-

Dry the cartridge by passing nitrogen gas through it for at least 30 minutes.

-

Elute the retained 4-NP from the cartridge using a suitable organic solvent, such as dichloromethane (B109758) or a mixture of methanol and acetone (B3395972).[29]

3. Derivatization (Optional but Recommended):

-

To improve the chromatographic properties and sensitivity of 4-NP, derivatization is often performed. A common method is acetylation using acetic anhydride (B1165640) in the presence of a base.[8]

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column, such as an Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the isomers of 4-NP.[3]

-

Injector: Use a splitless injection mode at a temperature of 250°C.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 300°C) to ensure elution of all isomers.[3]

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

5. Quantification:

-

Prepare a calibration curve using standard solutions of 4-NP.

-

Use an internal standard (e.g., PCB 209) to correct for variations in extraction efficiency and instrument response.[4]

Protocol 2: Analysis of this compound in Sediment by HPLC-FLD

This protocol is a synthesized methodology for the analysis of 4-NP in sediment samples.[16][31]

1. Sample Preparation:

-

Freeze-dry the sediment samples to remove water.

-

Homogenize the dried sediment by grinding it into a fine powder.

2. Extraction:

-

Use a suitable extraction technique such as ultrasonication or pressurized liquid extraction (PLE).

-

Extract a known weight of the dried sediment (e.g., 10 g) with an appropriate solvent, such as a mixture of acetone and hexane (B92381) or dichloromethane.

3. Clean-up:

-

The crude extract often contains interfering substances that need to be removed before HPLC analysis.

-

Perform a clean-up step using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge.[32] Elute the 4-NP with a solvent of appropriate polarity.

4. HPLC-FLD Analysis:

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: A reversed-phase C8 or C18 column (e.g., Zorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm) is typically used.[16]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is common.[16][29]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 40°C) for reproducible retention times.[16]

-

-

Fluorescence Detector (FLD) Conditions:

5. Quantification:

-

Generate a calibration curve using 4-NP standard solutions.

-

Quantify the 4-NP concentration in the sample extract by comparing its peak area to the calibration curve.

Signaling Pathways and Endocrine Disruption

This compound is a well-established endocrine-disrupting chemical (EDC) that primarily exerts its effects by mimicking the natural hormone 17β-estradiol.[2] It can bind to estrogen receptors (ERα and ERβ), leading to the disruption of normal endocrine function.[35][36]

The binding of 4-NP to estrogen receptors can trigger a cascade of molecular events, including the activation or repression of estrogen-responsive genes.[36] This can lead to a variety of adverse health effects, particularly on the reproductive system.[1]

Conclusion

This compound remains a significant environmental contaminant due to its widespread use, persistence, and endocrine-disrupting properties. Understanding its sources, environmental fate, and the development of sensitive analytical methods are critical for monitoring its presence and mitigating its impact on ecosystems and human health. This technical guide provides a foundational overview for professionals engaged in environmental research and drug development, highlighting the key data and methodologies necessary for addressing the challenges posed by this pervasive compound. Continued research is essential to further elucidate its long-term effects and to develop more effective remediation strategies.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. Nonylphenol - Wikipedia [en.wikipedia.org]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 4-nonylphenols and 4-tert-octylphenol contamination of fish in rivers by laboratory accumulation and excretion experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in sewage sludge: accumulation of toxic metabolites from nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of this compound in Effluent and Sludge from Sewage Treatment Plants | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Occurrence and behaviour of this compound in river water of Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Nonylphenols and 4-tert-octylphenol in water and fish from rivers flowing into Lake Biwa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. toxicslink.org [toxicslink.org]

- 15. Contamination of nonylphenolic compounds in creek water, wastewater treatment plant effluents, and sediments from Lake Shihwa and vicinity, Korea: Comparison with fecal pollution [pubs.usgs.gov]

- 16. HPLC-FLD determination of this compound and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nonylphenols in sediments and effluents associated with diverse wastewater outfalls2 | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 19. Concentrationof 4- Nonylphenol Octylphenol and Bisphenol A Estrogen Doubt Compounds in Sediments of Southwest Coastal of Caspian Sea (Keyashahr-Astara) - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. epe.pwr.edu.pl [epe.pwr.edu.pl]

- 23. p2infohouse.org [p2infohouse.org]

- 24. Investigation of nonylphenol and nonylphenol ethoxylates in sewage sludge samples from a metropolitan wastewater treatment plant in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fate of this compound in a biosolids amended soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. faculty.washington.edu [faculty.washington.edu]

- 27. This compound | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mjas.analis.com.my [mjas.analis.com.my]

- 30. High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS | Separation Science [sepscience.com]

- 31. scielo.br [scielo.br]

- 32. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Integrative network toxicology and molecular docking reveal this compound’s multifaceted mechanisms in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Endocrine disruptor agent nonyl phenol exerts an estrogen-like transcriptional activity on estrogen receptor positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Estrogenic Activity of 4-Nonylphenol: A Mechanistic Deep Dive

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Nonylphenol (B119669) (4-NP), a persistent environmental contaminant, is a well-established endocrine-disrupting chemical (EDC) that exhibits estrogenic activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the estrogenicity of 4-NP. It details the interaction of 4-NP with estrogen receptors, subsequent downstream signaling cascades, and the resulting physiological effects. This document summarizes key quantitative data, provides detailed experimental protocols for assessing estrogenic activity, and includes visual diagrams of pertinent signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

This compound is an organic compound belonging to the alkylphenol family, widely used in the production of non-ionic surfactants, plastics, and other industrial products.[1] Due to its widespread use and persistence, 4-NP has become a ubiquitous environmental contaminant, raising concerns about its potential adverse effects on wildlife and human health. A significant body of research has classified 4-NP as a xenoestrogen, a foreign chemical that mimics the effects of the natural hormone 17β-estradiol (E2).[2] This guide delves into the core mechanisms of 4-NP's estrogenic activity, providing a comprehensive resource for the scientific community.

Mechanism of Estrogenic Action

The estrogenic activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs), which are members of the nuclear receptor superfamily. 4-NP can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), albeit with a lower affinity than the endogenous ligand, 17β-estradiol.[2][3] The binding of 4-NP to ERs initiates a cascade of molecular events that mimic the natural estrogen signaling pathway.

Estrogen Receptor Binding and Activation

Upon entering a target cell, 4-NP binds to the ligand-binding domain (LBD) of the ER located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The 4-NP-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[4] This interaction recruits co-activator proteins and the general transcription machinery, ultimately leading to the transcription of estrogen-responsive genes.[1]

The structural characteristics of 4-NP, particularly the branched nature of the nonyl side chain, are critical for its estrogenic activity.[5][6] Isomers with specific branching patterns have been shown to exhibit higher binding affinity and estrogenic potency.[5][6]

Downstream Effects

The activation of estrogen-responsive genes by 4-NP leads to a variety of physiological effects characteristic of estrogen exposure. These include:

-

Induction of Vitellogenin (Vtg): Vitellogenin is an egg yolk precursor protein, and its synthesis in male and juvenile fish is a well-established biomarker for exposure to estrogenic compounds.[7][8][9] 4-NP has been shown to induce Vtg production in a dose-dependent manner in various fish species.[3][7][9]

-

Proliferation of Estrogen-Dependent Cells: 4-NP stimulates the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.[2][10][11] This proliferative effect is a key indicator of its estrogenic potential and is often used in in vitro screening assays.

-

Uterotrophic Effects: In vivo studies in rodents have demonstrated that 4-NP can induce an increase in uterine weight (uterotrophic effect), a classic response to estrogenic stimulation.[3][5][12][13]

Quantitative Data on Estrogenic Activity

The estrogenic potency of 4-NP has been quantified in numerous studies using various assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Compound | Receptor | Assay Type | Ki (µM) | IC50 (µM) | Relative Binding Affinity (RBA) vs. E2 | Reference(s) |

| This compound | Rat Uterine ER | Competitive Binding | 0.7 | - | - | [12] |

| This compound | Human ERα | Competitive Binding | - | 2.4 - 4.7 | - | [14] |

| 4-tert-Octylphenol | Rat Uterine ER | Competitive Binding | 0.7 | - | - | [12] |

| 17β-Estradiol (E2) | Rat Uterine ER | Competitive Binding | 0.0004 | - | 100% | [12] |

Table 2: In Vitro Estrogenic Potency of this compound in MCF-7 Cells

| Compound | Endpoint | EC50 (µM) | Relative Potency (vs. E2) | Reference(s) |

| This compound | Proliferation (E-SCREEN) | ~1-10 | 1/10,000 - 1/1,000 | [2] |

| 17β-Estradiol (E2) | Proliferation (E-SCREEN) | ~0.001-0.01 | 1 | [2] |

Table 3: In Vivo Estrogenic Effects of this compound

| Species | Endpoint | Effective Dose | Route of Administration | Reference(s) |

| Rat (immature) | Uterotrophic Assay | 25-100 mg/kg/day | Oral | [5][12] |

| Common Carp | Vitellogenin Induction | 100 mg/kg | Intraperitoneal | [7] |

| Chinese Sturgeon | Vitellogenin mRNA Induction | 10-100 mg/kg/week | Intraperitoneal | [3] |

| Clam (Tapes philippinarum) | Vitellogenin-like protein induction | 0.1-0.2 mg/L | Waterborne | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the estrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.

Protocol:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from ovariectomized Sprague-Dawley rats.

-

The tissue is homogenized in a cold buffer (e.g., Tris-EDTA buffer) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[15]

-

-

Competitive Binding Incubation:

-

A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound or a reference compound (e.g., diethylstilbestrol).

-

Incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.[13]

-

-

Separation of Bound and Free Ligand:

-

The bound [³H]-17β-estradiol is separated from the free radioligand using methods such as hydroxylapatite adsorption or dextran-coated charcoal.[13]

-

-

Quantification and Data Analysis:

-

The amount of bound radioactivity is measured using a liquid scintillation counter.

-

The concentration of 4-NP that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined.

-

The inhibition constant (Ki) can be calculated from the IC50 value.[13]

-

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[16][17]

Protocol:

-

Cell Culture and Plating:

-

MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.

-

Cells are seeded into 96-well plates at an appropriate density.[18]

-

-

Treatment:

-

After a period of estrogen deprivation, the cells are treated with various concentrations of this compound, 17β-estradiol (positive control), and a vehicle control (e.g., ethanol (B145695) or DMSO).

-

-

Incubation:

-

The plates are incubated for 6-7 days to allow for cell proliferation.[17]

-

-

Quantification of Cell Proliferation:

-

Cell number is determined using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

-

-

Data Analysis:

-

The proliferative effect of 4-NP is calculated relative to the negative and positive controls. The concentration that produces 50% of the maximum proliferative effect (EC50) is determined.

-

In Vivo Rat Uterotrophic Assay

This assay is a standard in vivo method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rats.[6][19][20]

Protocol:

-

Animal Model:

-

Immature female rats (e.g., 21-25 days old) are used.[21]

-

-

Dosing:

-

Necropsy and Uterine Weight Measurement:

-

On the day after the last dose, the animals are euthanized, and their uteri are excised and weighed (wet weight).

-

-

Data Analysis:

-

A statistically significant increase in the uterine weight of the 4-NP-treated group compared to the vehicle control group indicates estrogenic activity.[5]

-

Vitellogenin (Vtg) Induction Assay in Fish

This assay measures the induction of Vtg, a female-specific protein, in male or juvenile fish as a biomarker of exposure to estrogenic substances.

Protocol:

-

Animal Model and Exposure:

-

Sample Collection:

-

After a specific exposure period (e.g., 7-21 days), blood plasma or liver tissue is collected.[9]

-

-

Vtg Quantification:

-

Data Analysis:

Estrogen-Responsive Reporter Gene Assay

This in vitro assay utilizes a cell line that has been genetically engineered to produce a reporter protein (e.g., luciferase) in response to the activation of the estrogen receptor.[1][23][24][25][26]

Protocol:

-

Cell Line and Transfection:

-

A suitable cell line (e.g., HeLa, HEK293, or MCF-7) is transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[1][23][24] Stably transfected cell lines are also commonly used.[1][23]

-

-

Treatment:

-

The transfected cells are treated with various concentrations of this compound, a positive control (E2), and a vehicle control.

-

-

Incubation and Lysis:

-

After an incubation period (typically 24 hours), the cells are lysed to release the reporter protein.

-

-

Reporter Activity Measurement:

-

The activity of the reporter protein (e.g., luminescence for luciferase) is measured using a plate reader.

-

-

Data Analysis:

-

The fold induction of reporter gene activity by 4-NP is calculated relative to the vehicle control. The EC50 value is determined from the dose-response curve.

-

Conclusion

This compound exerts its estrogenic activity primarily by acting as an agonist for estrogen receptors α and β. This interaction triggers a cascade of molecular events, including receptor dimerization, binding to estrogen response elements, and the subsequent transcription of estrogen-responsive genes. The resulting physiological consequences, such as the induction of vitellogenin, proliferation of estrogen-dependent cells, and uterotrophic effects, have been well-documented and quantified through a variety of in vitro and in vivo assays. The detailed methodologies and compiled quantitative data presented in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the endocrine-disrupting effects of this compound and other xenoestrogens. A thorough understanding of these mechanisms is crucial for assessing the risks posed by such compounds and for the development of safer alternatives.

References

- 1. Reporter cell lines to study the estrogenic effects of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]